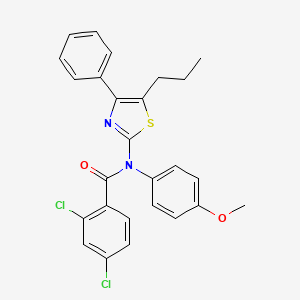![molecular formula C15H21BrClNO2 B4926171 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, also known as BCI-540, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of morpholine derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, but it is believed to involve the modulation of glutamate receptors. Glutamate is a neurotransmitter that is involved in various processes in the brain, including memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for long-term potentiation.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been found to have various other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is its ability to enhance long-term potentiation, which makes it a valuable tool for studying memory and learning. However, there are also some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments. For example, it has been found to have a short half-life, which may limit its effectiveness in some experiments. Additionally, the exact mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. One area of interest is the development of more potent and selective compounds that target glutamate receptors. Another area of research is the use of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine may be useful in the study of other cognitive processes, such as attention and perception.
Conclusion:
In conclusion, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is a synthetic compound that has been widely studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the enhancement of long-term potentiation and the modulation of glutamate receptors. While there are some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments, it remains a valuable tool for studying memory and learning. There are also many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, which may lead to new insights into the mechanisms of cognitive processes and the development of new treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine involves the reaction of 2-bromo-6-chloro-4-methylphenol with 4-(chloromethyl)morpholine in the presence of a base. The resulting product is then treated with butyl bromide to obtain 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. This method has been reported to yield a high purity product and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been studied extensively for its potential use in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance long-term potentiation, a process that is critical for memory formation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO2/c1-12-10-13(16)15(14(17)11-12)20-7-3-2-4-18-5-8-19-9-6-18/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPKCFTFFSNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)